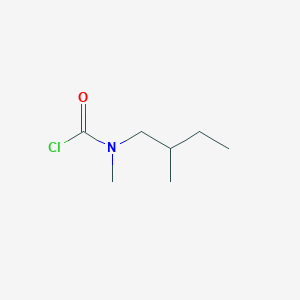

N-methyl-N-(2-methylbutyl)carbamoyl chloride

Description

Properties

IUPAC Name |

N-methyl-N-(2-methylbutyl)carbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-6(2)5-9(3)7(8)10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJBQLRQYVOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(2-methylbutyl)carbamoyl chloride can be synthesized through the reaction of N-methyl-N-(2-methylbutyl)amine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

N-methyl-N-(2-methylbutyl)amine+Phosgene→N-methyl-N-(2-methylbutyl)carbamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated systems to handle phosgene safely. The reaction is carried out in a closed system to prevent the release of toxic gases. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylbutyl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylbutyl)amine and carbon dioxide.

Reduction: It can be reduced to N-methyl-N-(2-methylbutyl)amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrogen chloride formed

Major Products

Carbamates: Formed by reaction with alcohols

Ureas: Formed by reaction with amines

Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-methyl-N-(2-methylbutyl)carbamoyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.

Biology: In the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Used in the synthesis of drugs and drug intermediates.

Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylbutyl)carbamoyl chloride involves its reactivity with nucleophiles. The carbonyl carbon in the carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride and form the desired product.

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamoyl Chlorides

Structural and Electronic Effects

N-(2-Chlorophenyl)-N-Methylcarbamoyl Chloride

- Formula: C₈H₇Cl₂NO

- Substituents : Aromatic 2-chlorophenyl and methyl groups.

- Key Properties :

N-Methyl-N-(2,2,2-Trifluoroethyl)Carbamoyl Chloride

- Formula: C₄H₅ClF₃NO

- Substituents : Trifluoroethyl (strong electron-withdrawing) and methyl groups.

- Key Properties :

N-Methyl-N-(5-Methyl-1,2-Oxazol-3-yl)Carbamoyl Chloride

- Formula : C₆H₇ClN₂O₂

- Substituents : Heterocyclic oxazole ring with a methyl group.

- Key Properties :

N-Methyl-N-(Propan-2-yl)Carbamoyl Chloride

- Formula: C₅H₁₀ClNO

- Substituents : Branched isopropyl and methyl groups.

- Key Properties :

Physical Properties and Stability

Biological Activity

N-methyl-N-(2-methylbutyl)carbamoyl chloride is a carbamoyl chloride derivative that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of a branched alkyl group (2-methylbutyl) enhances its lipophilicity, which may influence its biological activity compared to other carbamoyl chlorides.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN O |

| Molecular Weight | 161.64 g/mol |

| Functional Groups | Carbamoyl chloride |

| Lipophilicity | Enhanced due to branching |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbutylamine with phosgene. This method allows for the production of high-purity carbamoyl chlorides, which are essential for subsequent biological evaluations.

Mechanistic Insights

Carbamoyl chlorides, including this compound, are known to interact with various biological targets. They often serve as intermediates in the development of pharmaceuticals and agrochemicals. The compound's reactivity can lead to the formation of derivatives with significant biological activities, such as:

- Anticholinesterase Activity : Similar compounds have shown potential in inhibiting cholinesterase enzymes, which are crucial in neuropharmacology .

- Antimicrobial Properties : Research indicates that derivatives of carbamoyl chlorides can exhibit antimicrobial activity against various pathogens .

Case Studies

- Antimicrobial Activity : A study evaluated several carbamoyl chloride derivatives for their antimicrobial efficacy. Results indicated that modifications at the N-alkyl position could enhance activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro studies demonstrated that compounds related to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of carbamoyl chlorides. For instance, replacing hydrophobic groups with branched alkyl chains has been shown to improve absorption and efficacy in vivo .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Enhanced activity against specific pathogens |

| Cytotoxicity | Varying effects on cancer cell lines |

| Enzyme Inhibition | Potential for use in metabolic disorder therapies |

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-(2-methylbutyl)carbamoyl chloride in academic laboratories?

The compound is typically synthesized via the reaction of N-methyl-N-(2-methylbutyl)amine with phosgene or safer alternatives like triphosgene. This involves:

- Step 1: Dissolve the amine in anhydrous dichloromethane under inert atmosphere (N₂/Ar) at 0–5°C.

- Step 2: Add phosgene (or triphosgene) dropwise to avoid exothermic side reactions.

- Step 3: Stir for 2–4 hours at controlled temperatures (0–25°C), followed by quenching with aqueous NaHCO₃.

- Step 4: Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Phosgene-free methods, such as using chloramine and carbon monoxide under pressure, have also been explored but require specialized equipment .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy: Confirm substitution patterns (e.g., methyl and 2-methylbutyl groups via ¹H/¹³C NMR).

- HPLC: Quantify purity (>98% is typical; impurities like dimethylcarbamoyl chloride should be <1.5%) .

- Melting Point: Compare observed values (e.g., 40–45°C for analogous carbamoyl chlorides) to literature .

- FT-IR: Identify characteristic C=O (1740–1720 cm⁻¹) and C-Cl (750–700 cm⁻¹) stretches.

Q. What safety protocols are essential when handling this compound?

Due to its reactivity and moisture sensitivity:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; store under anhydrous conditions (e.g., molecular sieves).

- Follow GHS safety statements H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and protocols like P264 (wash hands) and P305+P351+P338 (eye exposure response) .

Advanced Research Questions

Q. How does the alkyl chain length (2-methylbutyl vs. methyl) influence its reactivity in enzyme inhibition studies?

The 2-methylbutyl group enhances lipophilicity, increasing membrane permeability and interaction with hydrophobic enzyme pockets. For example:

- In butyrylcholinesterase (BChE) inhibition, bulkier substituents slow carbamylation rates due to steric hindrance but improve binding affinity.

- Biphasic inhibition kinetics (observed in similar carbamoyl chlorides) suggest two active enzyme populations (E and E′), where the 2-methylbutyl group may preferentially target one form .

Q. What computational approaches predict the stability of this compound under hydrolytic conditions?

- Density Functional Theory (DFT): Model hydrolysis pathways (e.g., nucleophilic attack by water on the carbonyl carbon).

- Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic mixtures. Studies on dimethylcarbamoyl chloride (DMCC) show hydrolysis half-lives <1 hour in water, suggesting similar instability for this compound .

Q. How can researchers reconcile contradictory kinetic data in enzyme inhibition assays?

Contradictions often arise from:

- Enzyme Isoforms: BChE polymorphisms or post-translational modifications alter inhibitor binding .

- Experimental Conditions: Variations in pH, temperature, or substrate concentrations (e.g., pseudo-first-order vs. steady-state kinetics).

- Data Normalization: Use internal controls (e.g., purified BChE isoforms) and validate via orthogonal assays (e.g., mass spectrometry for carbamylated residues) .

Q. What strategies minimize impurities like dimethylcarbamoyl chloride during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.